molecular formula C12H16ClNO2 B14762357 2-Chloro-N,N-diethyl-5-methoxybenzamide

2-Chloro-N,N-diethyl-5-methoxybenzamide

Cat. No.: B14762357
M. Wt: 241.71 g/mol
InChI Key: WEJCHXSZZGUTRM-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-5-methoxybenzamide is an organic compound with a molecular formula of C12H17ClNO2. This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-5-methoxybenzamide typically involves the reaction of 2-chloro-5-methoxybenzoic acid with N,N-diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with N,N-diethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Scientific Research Applications

2-Chloro-N,N-diethyl-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-diethyl-5-methoxybenzamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine and methoxy groups enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N,N-diethyl-5-methoxybenzamide

InChI

InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(16-3)6-7-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

WEJCHXSZZGUTRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)Cl

Origin of Product

United States

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